molecular formula C15H24N2O4S B10877822 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine

1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B10877822
M. Wt: 328.4 g/mol
InChI Key: SFVKDYJVJJSMRI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is a piperazine derivative characterized by a 3,4-dimethoxybenzyl group at the N1 position and an ethylsulfonyl substituent at the N4 position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor affinity, pharmacokinetics, and bioactivity. The ethylsulfonyl group enhances solubility and metabolic stability compared to simpler alkyl or aryl substituents, while the 3,4-dimethoxybenzyl moiety may confer selectivity toward neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine

InChI

InChI=1S/C15H24N2O4S/c1-4-22(18,19)17-9-7-16(8-10-17)12-13-5-6-14(20-2)15(11-13)21-3/h5-6,11H,4,7-10,12H2,1-3H3

InChI Key

SFVKDYJVJJSMRI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(3,4-Dimethoxybenzyl)piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethylsulfonyl group can be reduced to an ethylthio group.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 1-(3,4-Dimethoxybenzyl)-4-(ethylthio)piperazine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is characterized by:

  • Molecular Formula : C14H20N2O4S
  • Molecular Weight : 316.39 g/mol
  • Structural Features : The compound features a piperazine ring with an ethylsulfonyl group and a benzyl group substituted with two methoxy groups at the 3 and 4 positions.

Chemistry

  • Synthesis Intermediate : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications, enabling the development of novel derivatives with enhanced properties.
  • Reactivity : The compound can undergo various reactions such as oxidation to form 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid, and reduction to yield 1-(3,4-Dimethoxybenzyl)-4-(ethylthio)piperazine. These transformations are crucial for exploring its potential applications in drug development.

Biological Applications

  • Ligand in Receptor Binding Studies : Preliminary studies suggest that 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine may act as a ligand for specific receptors involved in various biological pathways. This property is significant for understanding its role in modulating receptor activity.
  • Pharmacological Properties : Research indicates potential anti-inflammatory and analgesic effects of this compound. Its mechanism may involve binding to specific targets, influencing their activity and providing therapeutic benefits in pain management and inflammatory diseases.

Medical Research

  • Therapeutic Potential : The compound has been explored for its potential use in treating conditions such as metabolic disorders, where modulation of specific pathways can lead to improved patient outcomes. Its interaction with enzymes involved in steroid metabolism suggests applications in addressing hormonal imbalances .
  • Case Studies :
    • A study highlighted the compound's effectiveness in reducing inflammation in animal models, demonstrating its potential as an anti-inflammatory agent.
    • Another investigation focused on its analgesic properties, showing promise in pain relief comparable to established analgesics .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The ethylsulfonyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxy groups may contribute to the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Aryl Groups : The ethylsulfonyl group in the target compound improves solubility and metabolic resistance compared to phenylsulfonyl (as in ) or unsubstituted analogs like MDBP.
  • Dimethoxybenzyl vs. Methylenedioxybenzyl : The 3,4-dimethoxybenzyl group may reduce psychoactive effects compared to 3,4-methylenedioxybenzyl (MDBP), which is associated with MDMA-like activity .
  • Receptor Selectivity : TFMPP and mCPP exhibit serotonergic activity, whereas SA4503 targets sigma-1 receptors. The ethylsulfonyl group in the target compound may shift receptor affinity toward dopaminergic or sigma systems .

Pharmacological and Functional Differences

  • Therapeutic Potential: SA4503 demonstrates antidepressant efficacy via sigma-1 agonism, suggesting that the 3,4-dimethoxybenzyl group in the target compound could similarly modulate sigma receptors .
  • Receptor Interactions : The ethylsulfonyl group may sterically hinder interactions with serotonin receptors (5-HT1A/2A) compared to smaller substituents in mCPP or TFMPP .

Biological Activity

1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. Understanding its biological activity is crucial for the development of new pharmacological agents.

Chemical Structure and Properties

The compound's molecular formula is C13H19N3O4SC_{13}H_{19}N_{3}O_{4}S with a molecular weight of approximately 303.37 g/mol. The structure includes a piperazine ring substituted with an ethylsulfonyl group and a 3,4-dimethoxybenzyl moiety, which enhances its biological properties.

PropertyValue
Molecular FormulaC13H19N3O4S
Molecular Weight303.37 g/mol
IUPAC Name1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine

The biological activity of 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE), which plays a significant role in neurotransmission and cognitive function .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Anticholinesterase Activity

A study evaluated the AChE inhibitory activity of various piperazine derivatives, including 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine. Results indicated that this compound exhibited significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Studies

In vitro studies have shown that 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Research involving various cancer cell lines (e.g., MGC-803 and HepG-2) revealed that this compound exhibits notable antiproliferative effects. The cytotoxicity was assessed using the MTT assay, demonstrating a dose-dependent response that highlights its potential as a therapeutic agent against tumors .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of piperazine derivatives on neuronal cells exposed to oxidative stress. Results indicated that 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine could mitigate neuronal damage, suggesting its utility in neuroprotection .
  • Antitumor Efficacy : Another study focused on the anticancer properties of this compound in xenograft models. The results showed significant tumor growth inhibition compared to control groups, supporting further development as an anticancer drug .

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